molecular formula C7H13NO B11923960 1-(2,2-Dimethylazetidin-1-yl)ethan-1-one CAS No. 61495-95-2

1-(2,2-Dimethylazetidin-1-yl)ethan-1-one

Cat. No.: B11923960
CAS No.: 61495-95-2
M. Wt: 127.18 g/mol
InChI Key: DQCHGFPEKDHNQH-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylazetidin-1-yl)ethanone is a chemical compound with the molecular formula C7H13NO It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethylazetidin-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylazetidine with ethanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield.

Industrial Production Methods: In industrial settings, the production of 1-(2,2-dimethylazetidin-1-yl)ethanone may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the production efficiently. The use of catalysts and automated systems can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethylazetidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the ethanone group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

1-(2,2-Dimethylazetidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethylazetidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-(2,2-Dimethylazetidin-1-yl)ethanone can be compared with other azetidine derivatives:

    1-(2,2-Dimethylazetidin-1-yl)propanone: Similar in structure but with a propanone group instead of ethanone, leading to different reactivity and applications.

    1-(2,2-Dimethylazetidin-1-yl)butanone: Another similar compound with a butanone group, which may have different biological activities and industrial uses.

Uniqueness: 1-(2,2-Dimethylazetidin-1-yl)ethanone is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

CAS No.

61495-95-2

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-(2,2-dimethylazetidin-1-yl)ethanone

InChI

InChI=1S/C7H13NO/c1-6(9)8-5-4-7(8,2)3/h4-5H2,1-3H3

InChI Key

DQCHGFPEKDHNQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC1(C)C

Origin of Product

United States

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